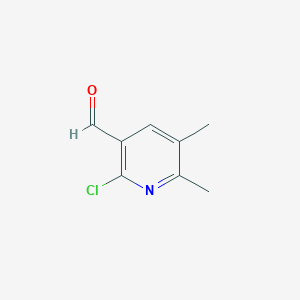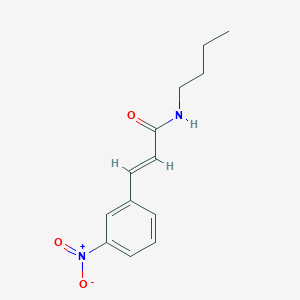
(2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide” is likely a nitrogen-containing organic compound. The “2E” indicates the geometry around the double bond, “N-butyl” suggests a butyl group attached to a nitrogen atom, and “3-(3-nitrophenyl)” indicates a nitrophenyl group attached at the 3-position of the prop-2-enamide backbone .
Molecular Structure Analysis
The molecular structure would likely feature a planar amide group, with the butyl group providing some flexibility to the molecule. The nitrophenyl group would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The nitro group could also be reduced to an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, its solubility would be influenced by the polar nitrophenyl group and the nonpolar butyl group . Its melting and boiling points would depend on the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A study investigated the antimalarial activity of N-arylcinnamanilides, including compounds structurally similar to (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide. These compounds demonstrated efficacy against Plasmodium falciparum, with some derivatives exhibiting IC50 values in the micromolar range, comparable to the standard chloroquine. Notably, these compounds displayed no significant cytotoxic effect, making them promising candidates for further investigation in antimalarial therapy (Kos et al., 2022).
Anti-Inflammatory Potential
Another study focused on the anti-inflammatory potential of N-arylcinnamanilides. Most of the tested compounds, similar in structure to this compound, significantly attenuated lipopolysaccharide-induced NF-κB activation. Some derivatives showed higher inhibition effects on the transcription factor NF-κB than the reference drug prednisone, suggesting a different mode of action for these compounds in anti-inflammatory applications (Hošek et al., 2019).
Inhibition of Zika Virus Replication
(2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, structurally similar to the compound of interest, was identified as a potent inhibitor of Zika virus replication. The compound inhibited viral RNA replication by preventing the formation of the membranous replication compartment. This indicates potential for similar compounds, like this compound, in antiviral research (Riva et al., 2021).
Electrochemical Properties and Corrosion Inhibition
A study on biphenyl-based compounds, including those structurally related to this compound, revealed their utility in corrosion inhibition of mild steel. These compounds showed effectiveness against steel corrosion in acidic environments, with some derivatives demonstrating high efficiency and cathodic nature (Baskar et al., 2012).
Molecular Docking Studies for Antiviral Properties
In silico studies, including molecular docking of compounds structurally akin to this compound, have been conducted to predict their potential as antiviral agents. These studies offer insights into the compound's binding affinity and mechanism of action against viral proteins, as seen in research targeting Ebola virus glycoprotein (Otuokere et al., 2015).
Wirkmechanismus
Without specific context (such as a biological target), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific interactions with biological macromolecules.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-3-9-14-13(16)8-7-11-5-4-6-12(10-11)15(17)18/h4-8,10H,2-3,9H2,1H3,(H,14,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGLDQFLTIAJFQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
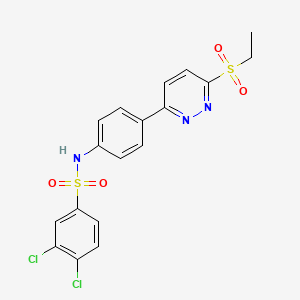

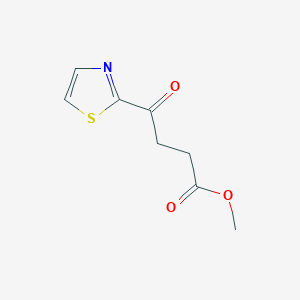
![N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2435014.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2435015.png)
![N-(4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435016.png)
![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)
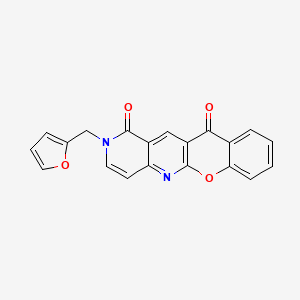
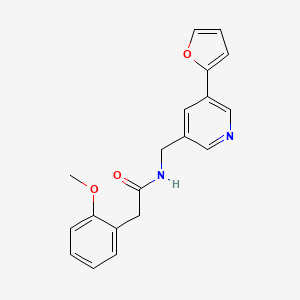
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2435028.png)
